Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Overview
Description
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, also known as TBIOMP, is an organic compound belonging to the class of compounds known as carboxylic acid esters. It is a colorless, odorless, and crystalline solid with a molecular weight of 472.50 g/mol. TBIOMP is used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
1. Chemical Structure and Transformations
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate has been a subject of interest in chemical research due to its complex structure and the potential for diverse chemical transformations. For instance, research by Brehm, Johansen, and Krogsgaard‐Larsen (1992) involved the treatment of a similar compound, ethyl (RS)-2,4,4-trimethyl-3-oxopentanoate, with hydroxylamine under basic conditions, leading to various transformations and formation of new compounds. This study highlighted the reactivity and versatility of such compounds in chemical synthesis (Brehm, Johansen, & Krogsgaard‐Larsen, 1992).
2. Application in Polymerization Processes
Compounds structurally related to tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate have been utilized in polymerization processes. Lochmann and Trekoval (1981) explored the cleavage of ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide, which induced the polymerization of methyl methacrylate. This research demonstrates the potential of such compounds in high-level synthesis and polymerization techniques (Lochmann & Trekoval, 1981).
3. Role in Synthesis of Complex Organic Compounds
The compound has also been integral in the synthesis of more complex organic structures. For example, Eggen et al. (2000) reported the synthesis of tert-butyl (5S,6R,2E, 7E)-5-[(tert-butyldimethylsilyl)oxy]-6-methyl-8-phenyl-2, 7-octadienoate, a major component of cryptophycins, using a precursor structurally similar to tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate. This highlights its significance in the synthesis of bioactive molecules (Eggen et al., 2000).
properties
IUPAC Name |
tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25IO3/c1-7-12-8-9-13(10-14(12)19)18(5,6)15(20)11-16(21)22-17(2,3)4/h8-10H,7,11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKKYUVGMHADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(C)(C)C(=O)CC(=O)OC(C)(C)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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